molecular formula C19H16FN3O3S B2696583 3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2320725-40-2

3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Cat. No. B2696583
CAS RN: 2320725-40-2
M. Wt: 385.41
InChI Key: FLEGMPLKBRZHGN-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups, including a pyrrolidinyl group, a benzoyl group, a fluorophenoxy group, and a thiadiazole group . These groups could potentially confer various chemical properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl and fluorophenoxy groups suggests that the compound might have aromatic properties . The thiadiazole group could potentially introduce heterocyclic properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the fluorophenoxy group might participate in reactions typical of aromatic ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom might increase the compound’s stability and lipophilicity .

Scientific Research Applications

Electrochromic Materials and Polymer Science

Thiadiazoles and related structures have been explored for their potential in creating advanced materials, especially in electrochromics. For instance, thiadiazolo[3,4-c]pyridine, a structure closely related to the specified compound, has been utilized in the development of fast-switching green donor-acceptor-type electrochromic polymers. These polymers exhibit a lower bandgap and favorable redox activity and stability, indicating potential applications in smart windows, displays, and other electrochromic devices (Ming et al., 2015).

Novel Anticancer Agents

The structural motifs related to 3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole have been investigated for their potential in medicinal chemistry. Compounds incorporating pyridine-thiazole hybrids have demonstrated high antiproliferative activity against various cancer cell lines, suggesting that modifications to the thiadiazole backbone could lead to promising anticancer agents. The selectivity of these derivatives for cancer cell lines over normal cells points towards their potential therapeutic applications (Ivasechko et al., 2022).

Organic Semiconductors

The incorporation of thiadiazole units into semiconducting polymers is a research area of significant interest. Such polymers are used in organic electronics for applications in transistors, solar cells, photodetectors, and thermoelectrics. For example, benzo[d][1,2,3]thiadiazole and its isomers have been synthesized and implemented in semiconducting polymers, demonstrating high-performance optoelectronic properties. This highlights the potential of thiadiazole derivatives in enhancing the performance of organic semiconductors (Chen et al., 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the properties of its functional groups .

properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c20-14-4-6-15(7-5-14)25-16-3-1-2-13(10-16)19(24)23-9-8-17(12-23)26-18-11-21-27-22-18/h1-7,10-11,17H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEGMPLKBRZHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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